2-tert-butyl-4-Methyl-1H-indole
Overview
Description
2-tert-Butyl-4-Methyl-1H-indole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.
Mechanism of Action
Target of Action
Indole derivatives, such as 2-tert-butyl-4-Methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The synthesis of indole derivatives has attracted the attention of the chemical community due to the importance of this significant ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-4-Methyl-1H-indole typically involves the following steps:
Friedel-Crafts Alkylation: The reaction starts with the alkylation of indole using tert-butyl chloride in the presence of a strong Lewis acid like aluminum chloride (AlCl3).
Methylation: The next step involves the methylation of the indole ring at the 4-position using methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butyl-4-Methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.
Reduction: Reduction reactions can reduce the indole to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-tert-Butyl-4-Methyl-1H-indole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-tert-Butyl-4-Methyl-1H-indole is compared with other similar compounds, such as:
Indole: The parent compound with a simpler structure.
3-Methylindole (Skatole): A structurally similar compound with different biological activities.
2-Methylindole: Another isomer with distinct properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-tert-butyl-4-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMRDGUUBKNRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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